A Comprehensive Technical Guide to (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid: Properties, Synthesis, and Research Applications
A Comprehensive Technical Guide to (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid: Properties, Synthesis, and Research Applications
Executive Summary: This document provides an in-depth technical overview of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid, a heterocyclic compound belonging to the phthalazinone class. Phthalazinone derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This guide details the fundamental chemical and physical properties of the title compound, offers expert insight into its analytical characterization, and presents a plausible synthetic pathway. It is intended for researchers, chemists, and drug development professionals who are interested in utilizing this molecule as a building block or lead compound in their research endeavors.
Chemical Identity and Nomenclature
(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is a derivative of the 1(2H)-Phthalazinone core structure.[1] The molecule is characterized by a methyl group at the N-3 position of the phthalazinone ring and an acetic acid moiety attached at the C-1 position. This unique substitution pattern makes it a valuable intermediate for further chemical elaboration.
Chemical Structure:
Table 1: Compound Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid[2][3] |
| CAS Number | 28081-52-9[2][4] |
| Molecular Formula | C₁₁H₁₀N₂O₃[2][3] |
| Molecular Weight | 218.21 g/mol [2] |
| Monoisotopic Mass | 218.06914 Da[3] |
| SMILES | CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)O[3] |
| Synonyms | (3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid, 2-(3-methyl-4-oxophthalazin-1-yl)acetic acid[2][4] |
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The presence of both a lipophilic aromatic system and a hydrophilic carboxylic acid group gives this molecule a balanced character.
Table 2: Predicted and Observed Physicochemical Properties
| Property | Value/Description | Rationale & Implications |
|---|---|---|
| Predicted XlogP | 0.9[3] | Indicates moderate lipophilicity, suggesting potential for good oral bioavailability and cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | 78.8 Ų (Calculated for a close analog)[5] | This value is within the typical range for orally bioavailable drugs, suggesting favorable transport properties. |
| Hydrogen Bond Donors | 1 (from -COOH)[5] | The carboxylic acid proton is the primary site for hydrogen bond donation. |
| Hydrogen Bond Acceptors | 4 (2x C=O, 2x N)[5] | Multiple acceptor sites can engage in interactions with biological targets. |
| Solubility | Sparingly soluble in water.[5] Soluble in organic solvents like DMSO, DMF, and methanol. | The carboxylic acid group imparts some aqueous solubility, but the larger aromatic core limits it. Solubility is pH-dependent, increasing in basic solutions due to deprotonation of the carboxylic acid. |
| Storage Conditions | Sealed in a dry environment at room temperature.[2] | The compound is likely stable under standard laboratory conditions, but protection from moisture is advisable to prevent potential hydrolysis or degradation. |
Spectroscopic and Analytical Characterization
A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound. The combination of NMR, Mass Spectrometry, and IR spectroscopy provides a comprehensive structural fingerprint.
Expected Spectroscopic Signatures:
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly informative.
-
Aromatic Protons (4H): Multiplets typically in the range of δ 7.5-8.5 ppm, corresponding to the protons on the benzene ring of the phthalazinone core.
-
Methylene Protons (-CH₂-): A singlet around δ 3.8-4.2 ppm. The chemical shift is influenced by the adjacent aromatic system and the carboxylic acid group.
-
Methyl Protons (-CH₃): A sharp singlet around δ 3.5-3.7 ppm, corresponding to the N-methyl group.
-
Carboxylic Acid Proton (-COOH): A broad singlet, often above δ 12 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy :
-
Carbonyl Carbons (C=O): Two signals in the downfield region (δ 160-175 ppm), one for the amide carbonyl and one for the carboxylic acid carbonyl.
-
Aromatic Carbons: Multiple signals between δ 120-140 ppm.
-
Methylene Carbon (-CH₂-): A signal around δ 35-45 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 30-40 ppm.
-
-
Infrared (IR) Spectroscopy :
-
O-H Stretch: A very broad band from 2500-3300 cm⁻¹, characteristic of the carboxylic acid dimer hydrogen bonding.
-
C=O Stretch: Two strong, distinct peaks are expected around 1700-1750 cm⁻¹ (carboxylic acid) and 1650-1680 cm⁻¹ (amide carbonyl).
-
C=C and C=N Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS) :
-
Electrospray ionization (ESI) is the preferred method. In positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 219.0764. In negative mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 217.0619. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.[3]
-
Synthesis and Purification
While specific literature for the direct synthesis of this exact molecule is sparse, a reliable synthetic route can be designed based on established chemical principles for phthalazinone formation.[6] The most logical approach involves the condensation of a phthalic acid derivative with methylhydrazine, followed by the introduction of the acetic acid side chain.
Exemplary Experimental Protocol (Self-Validating):
This protocol is a representative methodology. Researchers should perform their own optimization.
Step 1: Synthesis of 3-Methyl-1(2H)-phthalazinone
-
To a solution of 2-carboxybenzaldehyde (1 eq.) in ethanol, add methylhydrazine (1.1 eq.) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the intermediate, 3-methyl-1(2H)-phthalazinone.
-
Validation: Confirm structure via ¹H NMR and Mass Spectrometry.
Step 2: Alkylation to Introduce the Acetic Acid Ester Moiety
-
In a flame-dried, three-neck flask under an inert argon atmosphere, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF.
-
Add a solution of 3-methyl-1(2H)-phthalazinone (1 eq.) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C, then add ethyl bromoacetate (1.2 eq.) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction carefully with ice-water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification & Validation: Purify the crude ester via column chromatography (silica gel, hexane:ethyl acetate gradient). Purity of fractions should be checked by TLC, and the structure of the final ester confirmed by NMR.
Step 3: Saponification to the Final Acid
-
Dissolve the purified ethyl ester (1 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2-3 eq.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to pH 2-3 using 1N HCl.
-
The resulting precipitate is the final product. Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
Final Validation: The final structure must be confirmed by ¹H NMR, ¹³C NMR, HRMS, and IR. Purity should be assessed as >95% by RP-HPLC.
Biological Context and Research Applications
The phthalazinone scaffold is a cornerstone in modern medicinal chemistry. Its rigid, planar structure and capacity for diverse substitutions make it an ideal framework for interacting with various biological targets.
-
Anticancer Activity: Numerous phthalazinone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[7] For instance, certain analogs have shown promising activity against HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cells, with proposed mechanisms including the inhibition of key kinases like VEGFR2.[7]
-
Antibacterial and Antifungal Activity: The scaffold has been incorporated into molecules demonstrating potent antimicrobial properties.[7][8] The ability to modify the side chains allows for the fine-tuning of activity against specific bacterial or fungal strains.[8]
-
Insect Growth Regulators: Certain diacylhydrazine derivatives containing the phthalazinone core have been investigated as insect growth regulators, highlighting the scaffold's versatility beyond human medicine.[6][9]
The title compound, (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid, serves as a key intermediate for accessing these classes of bioactive molecules. The carboxylic acid handle is particularly useful, allowing for the straightforward formation of amides, esters, and other functional groups, thereby enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Conclusion
(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is a well-defined chemical entity with significant potential in synthetic and medicinal chemistry. Its balanced physicochemical properties, coupled with the proven biological relevance of the phthalazinone core, make it an attractive starting point for the development of novel therapeutics and agrochemicals. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to confidently incorporate this valuable compound into their discovery programs.
References
-
{4-Oxo-3-[(3-trifluoromethyl-phenylcarbamoyl)-methyl]-3,4-dihydro-phthalazin-1-yl}-acetic acid - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
-
Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking - American Chemical Society. (2022, June 10). Retrieved January 16, 2026, from [Link]
-
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid - PubChemLite. (n.d.). Retrieved January 16, 2026, from [Link]
-
3-tert-Butyl-4-oxo-3,4-dihydrophthalazin-1-yl 3,5-dimethylbenzoate - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
[4-Oxo-3-(6-trifluoromethyl-benzothiazol-2-ylmethyl)-3,4-dihydro-phthalazin-1-yl]-acetic acid - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
-
Chemical Characterisation, Antidiabetic, Antibacterial, and In Silico Studies for Different Extracts of Haloxylon stocksii (Boiss.) Benth: A Promising Halophyte - NIH. (2023, May 1). Retrieved January 16, 2026, from [Link]
-
1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
-
Acetic acid - NIST WebBook. (n.d.). Retrieved January 16, 2026, from [Link]
-
Synthesis, biological activities and SAR studies of novel 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-[4][5]naphthyridine-3-carboxylic acid based diacyl and sulfonyl acyl hydrazines - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
Synthesis, in silico Study and Antimicrobial Evaluation of New Diesters Derived from Phthaloylglycine - SciELO. (2019, November 19). Retrieved January 16, 2026, from [Link]
-
2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
Sources
- 1. 1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid - CAS:28081-52-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. PubChemLite - 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (C11H10N2O3) [pubchemlite.lcsb.uni.lu]
- 4. (3-METHYL-4-OXO-3,4-DIHYDRO-PHTHALAZIN-1-YL)-ACETIC ACID | 28081-52-9 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 3-tert-Butyl-4-oxo-3,4-dihydrophthalazin-1-yl 3,5-dimethylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scielo.br [scielo.br]
- 9. Synthesis, biological activities and SAR studies of novel 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid based diacyl and sulfonyl acyl hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
